N-cyclooctyl-2-(4-methylphenoxy)acetamide N-cyclooctyl-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11184174
InChI: InChI=1S/C17H25NO2/c1-14-9-11-16(12-10-14)20-13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol

N-cyclooctyl-2-(4-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC11184174

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclooctyl-2-(4-methylphenoxy)acetamide -

Specification

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
IUPAC Name N-cyclooctyl-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H25NO2/c1-14-9-11-16(12-10-14)20-13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19)
Standard InChI Key QDGNNYWNWICFEC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2

Introduction

Synthesis Methods

The synthesis of N-Cyclooctyl-2-(4-methylphenoxy)acetamide typically involves the reaction of cyclooctylamine with 2-(4-methylphenoxy)acetyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is usually conducted in an organic solvent like dichloromethane at a controlled temperature to optimize yield and purity.

Chemical Reactions and Applications

N-Cyclooctyl-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives with potential applications in chemistry and biology.

  • Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Biological and Medical Applications

While specific biological and medical applications of N-Cyclooctyl-2-(4-methylphenoxy)acetamide are not well-documented, compounds with similar structures are being explored for their potential antimicrobial, anti-inflammatory, and therapeutic properties. For instance, N-Cyclooctyl-2-(4-methoxyphenyl)acetamide is investigated for its biological activities, including antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

N-Cyclooctyl-2-(4-methylphenoxy)acetamide is similar to other acetamide derivatives but lacks detailed research compared to compounds like N-Cyclooctyl-2-(4-methoxyphenyl)acetamide. The presence of a methyl group instead of a methoxy group confers different chemical and biological properties.

CompoundStructureProperties/Uses
N-Cyclooctyl-2-(4-methoxyphenyl)acetamideMethoxy groupInvestigated for antimicrobial and anti-inflammatory properties
N-Cyclooctyl-2-(4-methylphenoxy)acetamideMethyl groupLimited research; potential applications in chemistry and biology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator